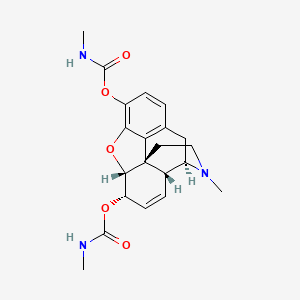
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) is a complex organic compound belonging to the morphinan class of chemicals This compound is characterized by its unique structural features, including a morphinan backbone, epoxy and didehydro functionalities, and bis(methylcarbamate) ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) typically involves multiple steps. The process begins with the preparation of the morphinan backbone, followed by the introduction of epoxy and didehydro functionalities. The final step involves the esterification of the compound with bis(methylcarbamate) groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functionalities.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Aplicaciones Científicas De Investigación
Chemistry
Biology
In biological research, it serves as a tool for studying the interactions between morphinan derivatives and biological targets, such as receptors and enzymes .
Medicine
In medicine, this compound and its derivatives are investigated for their potential therapeutic effects, including analgesic and anti-inflammatory properties .
Industry
In the industrial sector, it is used in the development of new materials and chemical processes, leveraging its unique chemical properties .
Mecanismo De Acción
The mechanism of action of Morphinan-3,6-diol, 7,8-didehydro-4,5-epoxy-17-methyl-(5alpha,6alpha)-, bis(methylcarbamate) (ester) involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The pathways involved include the inhibition of neurotransmitter release and the activation of intracellular signaling cascades .
Comparación Con Compuestos Similares
Propiedades
Número CAS |
61269-42-9 |
|---|---|
Fórmula molecular |
C21H25N3O5 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
[(4R,4aR,7S,7aR,12bS)-3-methyl-9-(methylcarbamoyloxy)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] N-methylcarbamate |
InChI |
InChI=1S/C21H25N3O5/c1-22-19(25)27-14-6-4-11-10-13-12-5-7-15(28-20(26)23-2)18-21(12,8-9-24(13)3)16(11)17(14)29-18/h4-7,12-13,15,18H,8-10H2,1-3H3,(H,22,25)(H,23,26)/t12-,13+,15-,18-,21-/m0/s1 |
Clave InChI |
AGNRIYUGDARSHW-SDPBFRHGSA-N |
SMILES isomérico |
CNC(=O)O[C@H]1C=C[C@H]2[C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)OC(=O)NC)CCN3C |
SMILES canónico |
CNC(=O)OC1C=CC2C3CC4=C5C2(C1OC5=C(C=C4)OC(=O)NC)CCN3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















